4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole

Chemical Procurement Research Reagent Heterocyclic Building Block

4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole is a heterocyclic compound consisting of a thiazole core with a 3-thienyl group at the 2-position and a (2-pyridylthio)methyl moiety at the 4-position. It is listed by several chemical suppliers as a research chemical.

Molecular Formula C13H10N2S3
Molecular Weight 290.4 g/mol
CAS No. 256657-97-3
Cat. No. B1654663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole
CAS256657-97-3
Molecular FormulaC13H10N2S3
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SCC2=CSC(=N2)C3=CSC=C3
InChIInChI=1S/C13H10N2S3/c1-2-5-14-12(3-1)17-8-11-9-18-13(15-11)10-4-6-16-7-10/h1-7,9H,8H2
InChIKeyRCKZXEGDWLFZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Alert: The Evidence Gap for 4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole (CAS 256657-97-3)


4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole is a heterocyclic compound consisting of a thiazole core with a 3-thienyl group at the 2-position and a (2-pyridylthio)methyl moiety at the 4-position. It is listed by several chemical suppliers as a research chemical. However, after a systematic search of primary literature, patents, and authoritative databases while strictly excluding prohibited vendor sources, no peer-reviewed studies, biological activity data, or direct comparative evidence could be identified for this specific CAS number.

1 Literature Status: No peer-reviewed studies identified.
2 Data Source: Limited to computational predictions only.
3 Procurement Context: Uncharacterized research chemical.

Scientific Selection Risk: Unverified Differentiation for 4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole


Generic substitution is not scientifically validated in this case because quantitative performance data for the target compound is entirely absent from the admissible literature. Without such data, there is no basis to claim superiority, equivalence, or even specific application suitability over any structurally similar analog. A procurement decision based on unverified vendor descriptions risks introducing an uncharacterized variable into a research or industrial process. [1]

Class Extrapolation
Structural analog data cannot be reliably extrapolated to this CAS.
Performance Baseline
No benchmark data exists for equivalence or substitution evaluation.
Validation Burden
User validation is required before any application deployment.

Evidence Audit: No Quantifiable Comparator Data Exists for 4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole


Structural Uniqueness Claim vs. Absence of Performance Data

The molecule's structure, featuring a unique combination of thiazole, thiophene, and pyridylthio groups, is distinct from common thiazole analogs. However, no identified study compares its reactivity, biological activity, or physical performance against any defined comparator. The only retrievable quantitative data are its predicted physicochemical properties from the supplier ChemSrc. For example, its computed LogP is 4.5589 and its Polar Surface Area (PSA) is 107.56 Ų. These values, while specific to the compound, lack a comparator context within a functional assay and thus cannot support a differentiation claim for scientific selection.

Structural Identity
Prediction Only
LogP 4.56 / PSA 107.6 Ų
Predicted physicochemical property context
No experimental measurement
Chemical Procurement Research Reagent Heterocyclic Building Block

Biological Activity: Unsupported Vendor Claims vs. Null Primary Evidence

Excluded vendor pages (e.g., benchchem.com, evitachem.com) make generic claims about microorganism growth inhibition, PI3K/mTOR pathway modulation, and anticancer activity. However, a direct search for primary data on these mechanisms for this exact compound yields no peer-reviewed publications or patents. [1] The high-strength evidence required for procurement (e.g., IC50 values against specific kinases compared to a known standard) is completely absent. The only directly related study found describes a generic 'pyridyl thiazole derivative' and its copper complex, which showed an IC50 of 516 µg/mL against MCF-7 cells, but this compound's specific structure was not identified and thus cannot be linked to the target molecule. [2]

Biological Activity
Data to verify
Unidentified pyridyl thiazole analog
No verifiable activity evidence exists
Class data not extrapolatable
Medicinal Chemistry Biological Assay Kinase Inhibition

Application Scenarios for 4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole Are Currently Unsubstantiated


Medicinal Chemistry or Biological Probe Development

This scenario cannot be recommended. The compound lacks any primary evidence of biological activity, target engagement, or selectivity. Procurement for drug discovery or chemical biology would be purely speculative at this stage. [1]

Coordination Chemistry or Material Science

While the compound's N- and S-rich structure suggests potential as a ligand, no studies demonstrating its performance, complexation constants, or material properties were found. Its use in this field is unsupported. [1]

Analytical Chemistry Reference Standard

The compound cannot serve as a certified reference standard without documented purity, stability, and characterization data from a reputable, traceable source. Current supplier data sheets from excluded sources do not constitute sufficient validation. [1]

Synthetic Intermediate for Known Active Compounds

No patent or literature route was found that uses this specific molecule as a key intermediate to generate a compound with proven activity. Its role in synthesis remains undocumented. [1]

Application
Selection Property
Validation Focus
Medicinal Chemistry Probe
No reportable target engagement
Biological activity to establish
Coordination Chemistry
No reportable complexation performance
Ligand behavior untested
Analytical Standard
No reportable certified characterization
Purity/stability unverified
Synthetic Intermediate
No documented route or utility
Synthetic utility unproven
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